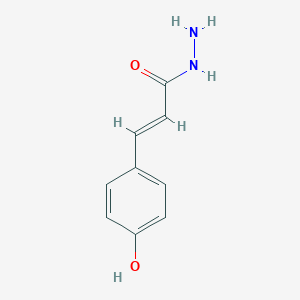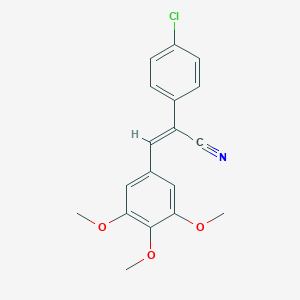![molecular formula C27H23N3O2 B296029 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the PI3K/Akt and NF-κB pathways, which are known to be involved in cancer cell survival and proliferation. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, it has been found to reduce the production of reactive oxygen species, which are known to be involved in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole in lab experiments include its potential therapeutic properties and its relatively low toxicity. However, its synthesis method is complex and time-consuming, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole. One direction is to study its effects on other signaling pathways that are involved in cancer cell growth and inflammation. Another direction is to investigate its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole involves the reaction of 2-(4-bromophenyl)benzimidazole with 2-butoxyphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then reacted with 3,4-dihydro-2H-pyrimido[1,6-a]benzimidazole-2,5(1H,3H)-dione to yield the final product.
Aplicaciones Científicas De Investigación
7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also shown potential as an anti-inflammatory agent and has been studied for its effects on autoimmune diseases.
Propiedades
Fórmula molecular |
C27H23N3O2 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
11-(2-butoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C27H23N3O2/c1-2-3-16-31-24-15-9-5-11-19(24)25-29-27-20(17-18-10-4-8-14-23(18)32-27)26-28-21-12-6-7-13-22(21)30(25)26/h4-15H,2-3,16-17H2,1H3 |
Clave InChI |
ZUMMYMOQRLWSGF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
SMILES canónico |
CCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


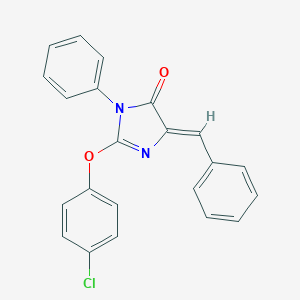
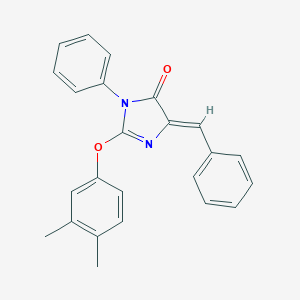
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
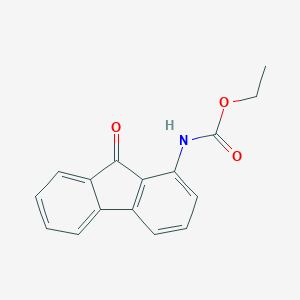
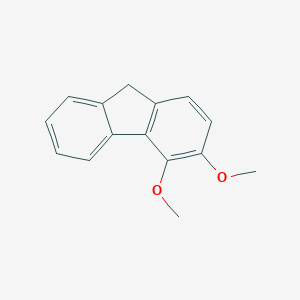
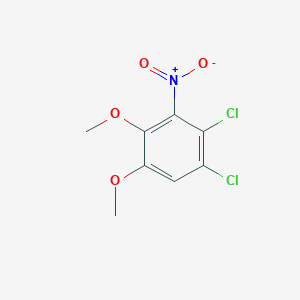
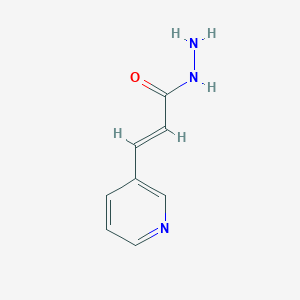
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
